molecular formula C11H20ClN5O3 B1463364 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride CAS No. 1177093-22-9

2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride

Cat. No.: B1463364
CAS No.: 1177093-22-9
M. Wt: 305.76 g/mol
InChI Key: KEXLFWKQRLPSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride is a chemical compound known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is a derivative of triazine and piperazine, which are both significant in medicinal and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various amides, esters, and other derivatives that are useful in pharmaceuticals and organic synthesis .

Scientific Research Applications

2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The compound exerts its effects primarily through the activation of carboxylic acids, facilitating the formation of amides and esters. The mechanism involves the formation of an active ester intermediate, which then undergoes nucleophilic attack by an amine or alcohol, leading to the desired product. This process is crucial in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine
  • N,N-Diisopropylethylamine

Uniqueness

Compared to these similar compounds, 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride offers unique advantages in terms of its reactivity and stability. Its structure allows for efficient coupling reactions under milder conditions, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O3.ClH/c1-18-10-12-9(13-11(14-10)19-2)16-5-3-15(4-6-16)7-8-17;/h17H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXLFWKQRLPSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCN(CC2)CCO)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177093-22-9
Record name 1-Piperazineethanol, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177093-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
Reactant of Route 5
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.